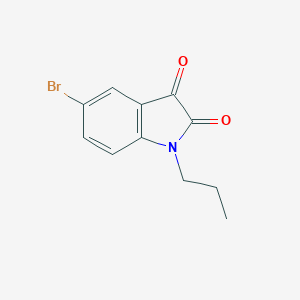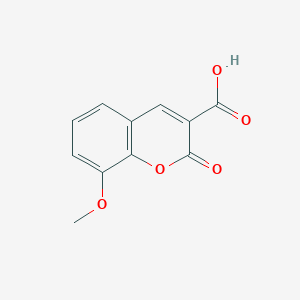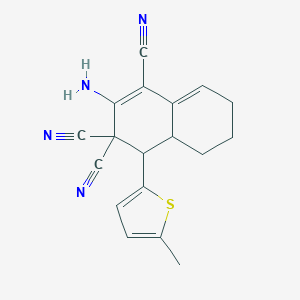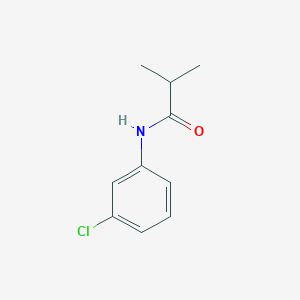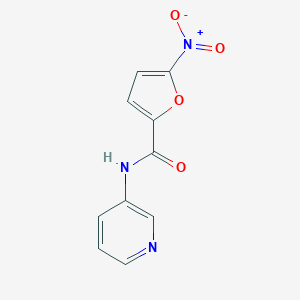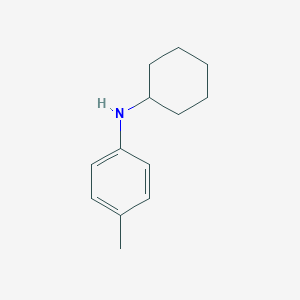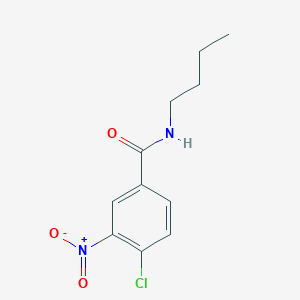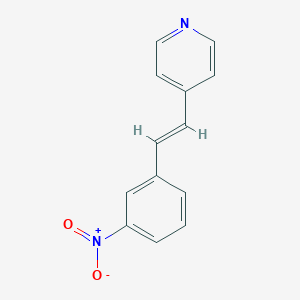
4-(3-Nitrostyryl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Nitrostyryl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of pyridine and contains a nitrostyryl group, which makes it a versatile molecule for various research purposes.
作用機序
The mechanism of action of 4-(3-Nitrostyryl)pyridine is not fully understood, but it is believed to act as a free radical scavenger and an antioxidant. It has been shown to inhibit the production of reactive oxygen species and reduce oxidative stress in cells. This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
生化学的および生理学的効果
4-(3-Nitrostyryl)pyridine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which may have potential therapeutic applications. This compound has also been shown to have anticancer properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using 4-(3-Nitrostyryl)pyridine in lab experiments is its versatility. It can be used in a range of research fields, including medicinal chemistry, organic synthesis, and materials science. Its fluorescent properties also make it a useful tool for detecting reactive oxygen species in biological systems. One limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for research involving 4-(3-Nitrostyryl)pyridine. One potential area of research is its use as a therapeutic agent for inflammatory and oxidative stress-related diseases. Another area of research is its potential as a fluorescent probe for detecting reactive oxygen species in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Conclusion:
In conclusion, 4-(3-Nitrostyryl)pyridine is a versatile chemical compound with potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been studied for its anti-inflammatory, antioxidant, and anticancer properties. While there are limitations to its use in lab experiments, the potential applications for this compound make it an exciting area of research for the future.
合成法
The synthesis of 4-(3-Nitrostyryl)pyridine involves the reaction of 3-nitrobenzaldehyde with pyridine-4-carbaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. This method is relatively simple and yields a high purity product.
科学的研究の応用
4-(3-Nitrostyryl)pyridine has potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and materials science. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound has also been used as a fluorescent probe for detecting reactive oxygen species in biological systems.
特性
CAS番号 |
46837-95-0 |
|---|---|
製品名 |
4-(3-Nitrostyryl)pyridine |
分子式 |
C13H10N2O2 |
分子量 |
226.23 g/mol |
IUPAC名 |
4-[(E)-2-(3-nitrophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10N2O2/c16-15(17)13-3-1-2-12(10-13)5-4-11-6-8-14-9-7-11/h1-10H/b5-4+ |
InChIキー |
NGMZCGIDCNUHRJ-SNAWJCMRSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C2=CC=NC=C2 |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=CC=NC=C2 |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=CC=NC=C2 |
溶解性 |
11.9 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



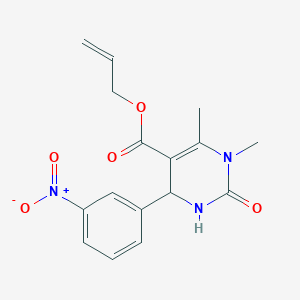
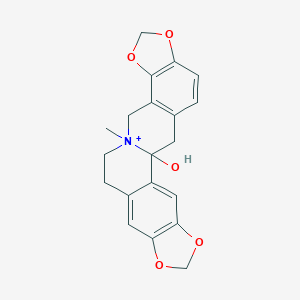
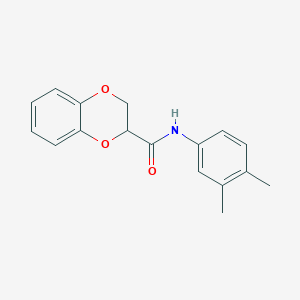
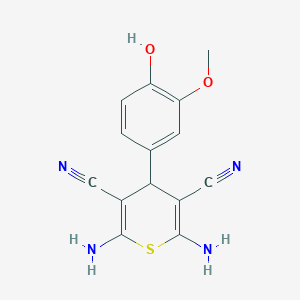
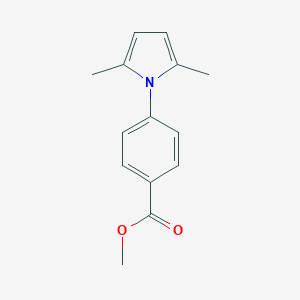
![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)
![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)
